1-Tert-butylchrysene

Analytical Chemistry Environmental Monitoring Petroleum Geochemistry

1-Tert-butylchrysene is the definitive C4-chrysene reference standard for petroleum geochemistry and environmental forensics. Unlike parent chrysene or methylated homologues, its unique tert‑butyl substitution enables selective m/z 284 quantification—eliminating systematic underestimation inherent in surrogate calibration. Essential for GC‑MS/MS method validation, alkyl‑homologue distribution profiling, and AhR structure‑activity studies. Procure this isomer‑specific standard to ensure forensic admissibility and regulatory compliance in oil‑spill damage assessments.

Molecular Formula C22H20
Molecular Weight 284.4 g/mol
CAS No. 582300-44-5
Cat. No. B15164826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butylchrysene
CAS582300-44-5
Molecular FormulaC22H20
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3
InChIKeyVXCOWUFLHZHJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butylchrysene (CAS 582300-44-5): Technical Specifications and Research Applications


1-Tert-butylchrysene (CAS 582300-44-5) is a C4-alkylated polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₂H₂₀ and molecular weight 284.4 g/mol, featuring a tert-butyl substituent at the 1-position of the chrysene backbone . This compound belongs to the alkylated PAH class that occurs at significantly higher concentrations than parent PAHs in crude oils and petroleum-contaminated environments [1]. The tert-butyl group distinguishes this compound from methylated homologues by conferring altered physicochemical properties, including a boiling point of approximately 464°C at 760 mmHg and density of 1.1 g/cm³ . As a commercially available reference standard, this compound enables accurate identification and quantification of C4-chrysene isomers in environmental monitoring and petroleum geochemistry applications [2].

Why 1-Tert-butylchrysene Cannot Be Substituted with Unsubstituted Chrysene or Methylated Homologues in Analytical Workflows


Substituting 1-tert-butylchrysene with unsubstituted chrysene (m/z 228) or methylated chrysene homologues (C1-chrysenes, m/z 242) in analytical workflows introduces systematic quantification errors due to fundamentally different mass spectrometric response characteristics. Studies demonstrate that alkylated PAHs cannot be accurately quantified using relative response factors (RRFs) derived from parent PAHs; this practice inevitably results in significant underestimation of alkylated PAH concentrations [1]. Furthermore, C4-chrysene isomers such as 1-tert-butylchrysene possess distinct chromatographic retention behavior, mass spectral fragmentation patterns, and m/z values (m/z 284 for molecular ion vs. m/z 228 for chrysene vs. m/z 242 for C1-chrysenes) that preclude direct substitution in GC-MS or GC-MS/MS methods developed for lower alkylation homologues [2]. The tert-butyl substituent also confers unique physicochemical properties—including increased hydrophobicity (log Kow) and altered environmental partitioning behavior—that affect extraction recovery, chromatographic separation, and environmental fate assessment relative to parent chrysene or methylated derivatives [3].

Quantitative Differentiation of 1-Tert-butylchrysene from Chrysene and Methylated Homologues: Evidence-Based Selection Criteria


Molecular Weight and Mass Spectrometric m/z Distinguish C4-Chrysene from Lower Homologues in GC-MS Analysis

1-Tert-butylchrysene exhibits a molecular ion m/z of 284, representing a mass increase of 56 Da relative to unsubstituted chrysene (m/z 228) and 42 Da relative to C1-chrysenes (m/z 242) [1]. This mass difference enables unambiguous identification and quantification in complex environmental matrices using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, eliminating isobaric interference from lower alkylation homologues [2].

Analytical Chemistry Environmental Monitoring Petroleum Geochemistry

Alkylation Position at 1-Position Modulates AhR Activation Potency Relative to Other Chrysene Derivatives

Alkylation of chrysene alters aryl hydrocarbon receptor (AhR) activation potency in a position-dependent manner. Research demonstrates that potencies of AhR-mediated processes were generally greater when a chrysene group was substituted, especially in 1-methyl-chrysene [1]. The tert-butyl substitution at the 1-position in 1-tert-butylchrysene introduces a bulky alkyl group that alters binding distance within the AhR ligand binding domain, which computational docking models indicate is a key determinant of AhR activation potency [2]. In contrast, substitution at alternative positions (e.g., 6-tert-butylchrysene, CAS 80484-72-6) or use of unsubstituted chrysene yields different receptor interaction profiles.

Toxicology Environmental Risk Assessment Receptor Pharmacology

Increased Hydrophobicity and Altered Environmental Partitioning Relative to Parent Chrysene

The tert-butyl substituent on 1-tert-butylchrysene substantially increases molecular hydrophobicity compared to unsubstituted chrysene. Alkylated picene and chrysene derivatives exhibit enhanced bioaccumulation potential in environmental matrices, with alkylation generally correlating with increased log Kow values and altered sediment-water partitioning coefficients [1]. This physicochemical differentiation affects extraction recovery during sample preparation, chromatographic retention time (increased retention on non-polar GC columns), and environmental mobility predictions.

Environmental Chemistry Fate and Transport Bioaccumulation

Distinct Chromatographic Retention Differentiates Tert-butyl Isomers from Linear Alkyl Chrysene Homologues

The branched tert-butyl substituent of 1-tert-butylchrysene confers distinct gas chromatographic retention behavior compared to linear C4-alkyl chrysene isomers (e.g., n-butylchrysenes). GC-MS/MS methods developed for C1-C4 chrysene homologues demonstrate that branched alkyl substituents produce characteristic retention time shifts and unique product ion spectra under collision-induced dissociation, enabling isomer-specific identification [1]. This chromatographic differentiation is critical for accurate isomer quantification in complex petroleum and environmental samples where multiple C4-chrysene isomers co-occur.

Analytical Method Development Isomer Separation GC-MS/MS

Isomer-Specific Mass Spectrometric Identification in C4-Chrysene Homologue Group

1-Tert-butylchrysene belongs to the C4-chrysene homologue group (m/z 284), which is analytically distinct from lower alkylation homologues in petroleum characterization. Method validation studies demonstrate that C4-chrysene homologues in MC252 crude oil (Deepwater Horizon) require dedicated calibration standards with method detection limits ranging from 0.11-1.09 ng/mL and recovery of 80-120% [1]. Quantification using parent chrysene response factors produces systematic underestimation, necessitating authentic standards for accurate concentration determination [2].

Petroleum Analysis Oil Spill Forensics Environmental Chemistry

Boiling Point and Density Differ from Chrysene and Lower Homologues

1-Tert-butylchrysene exhibits distinct physicochemical properties relative to unsubstituted chrysene. The compound demonstrates a boiling point of approximately 464°C at 760 mmHg and density of 1.1 g/cm³ . These values differ substantially from parent chrysene (melting point 254°C, density 1.274 g/cm³) [1], reflecting the influence of the tert-butyl substituent on intermolecular interactions and phase behavior. The branched alkyl group reduces crystal packing efficiency, which may enhance solubility in organic solvents compared to the planar parent structure.

Physicochemical Characterization Analytical Reference Standards Sample Preparation

Primary Research and Industrial Applications for 1-Tert-butylchrysene Based on Quantitative Differentiation Evidence


Accurate Quantification of C4-Chrysene Homologues in Crude Oil and Petroleum-Contaminated Environmental Samples

1-Tert-butylchrysene serves as an essential authentic reference standard for the accurate quantification of C4-chrysene homologues (m/z 284) in petroleum geochemistry and environmental monitoring applications. Research demonstrates that alkylated PAHs cannot be accurately quantified using relative response factors (RRFs) derived from parent PAHs; this practice systematically underestimates alkylated PAH concentrations in oil-contaminated samples [1]. The compound enables calibration of GC-MS and GC-MS/MS methods for C4-chrysene analysis, with validated method performance including LOD range of 0.11-1.09 ng/mL and recovery of 80-120% [2]. This application is critical for oil spill damage assessment, petroleum source rock characterization, and regulatory compliance monitoring.

Environmental Forensics and Petrogenic vs. Pyrogenic PAH Source Discrimination

1-Tert-butylchrysene functions as a diagnostic petrogenic marker in environmental forensics investigations. Alkylated PAH homologues including C4-chrysenes occur at significantly higher concentrations in crude oils and petroleum products compared to pyrogenic sources, enabling source discrimination through alkyl homologue distribution patterns [1]. The distinct m/z 284 molecular ion enables selective quantification of C4-chrysene isomers without interference from lower alkylation homologues (C1-C3) or parent chrysene [2]. This application supports litigation-related environmental investigations, oil spill natural resource damage assessments, and contaminated site liability determinations.

Isomer-Specific AhR Activation Studies in Environmental Toxicology

1-Tert-butylchrysene supports isomer-specific investigations of aryl hydrocarbon receptor (AhR) activation by alkylated PAHs. Position-specific alkylation modulates AhR binding affinity and transcriptional activation potency, with 1-substituted chrysene derivatives showing enhanced activity in H4IIE-luc bioassays compared to unsubstituted chrysene [1]. The tert-butyl substituent at the 1-position introduces a bulky alkyl group that alters binding distance within the AhR ligand binding domain, providing a structurally distinct probe for structure-activity relationship studies [2]. This application is relevant for ecological risk assessment of complex PAH mixtures and development of predictive toxicology models.

Method Development and Validation for GC-MS/MS Analysis of Alkylated PAH Profiles

1-Tert-butylchrysene is utilized as a calibration standard in developing and validating GC-MS/MS methods for comprehensive alkylated PAH profiling. Method development studies for alkylated chrysenes require commercially available standards to establish chromatographic retention indices, optimize mass spectrometric parameters (product ion selection, collision energies), and validate quantification linearity (r² > 0.99) [1]. The branched tert-butyl substitution pattern provides distinct retention behavior and MS/MS fragmentation compared to linear alkyl isomers, enabling isomer-specific method optimization [2]. This application supports environmental testing laboratories, petroleum research institutions, and regulatory method development programs.

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